methyl 4-(3-{[(4-chlorophenyl)sulfanyl]acetyl}-2,5-dimethyl-1H-pyrrol-1-yl)benzoate
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Overview
Description
Methyl 4-(3-{[(4-chlorophenyl)sulfanyl]acetyl}-2,5-dimethyl-1H-pyrrol-1-yl)benzoate is a complex organic compound featuring a pyrrole ring substituted with a chlorophenyl sulfanyl acetyl group and a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-(3-{[(4-chlorophenyl)sulfanyl]acetyl}-2,5-dimethyl-1H-pyrrol-1-yl)benzoate typically involves multiple steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.
Introduction of the Chlorophenyl Sulfanyl Acetyl Group: This step involves the reaction of 4-chlorothiophenol with an acetylating agent such as acetyl chloride in the presence of a base like pyridine.
Coupling with Benzoate Ester: The final step involves esterification of the pyrrole derivative with methyl 4-bromobenzoate under basic conditions, typically using a base like potassium carbonate in a polar aprotic solvent such as dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid for nitration or bromine for bromination.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.
Biology
In biological research, derivatives of this compound may be explored for their potential as enzyme inhibitors or receptor modulators due to the presence of the chlorophenyl group, which is known to interact with biological targets.
Medicine
In medicinal chemistry, this compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities, given the bioactive nature of its functional groups.
Industry
In the industrial sector, this compound might be used in the development of new materials, such as polymers or coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism by which this compound exerts its effects would depend on its specific application. For instance, if used as an enzyme inhibitor, it might interact with the active site of the enzyme, blocking substrate access. The chlorophenyl group could enhance binding affinity through hydrophobic interactions, while the pyrrole ring might participate in π-π stacking with aromatic residues in the target protein.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-(3-{[(4-bromophenyl)sulfanyl]acetyl}-2,5-dimethyl-1H-pyrrol-1-yl)benzoate
- Methyl 4-(3-{[(4-fluorophenyl)sulfanyl]acetyl}-2,5-dimethyl-1H-pyrrol-1-yl)benzoate
Uniqueness
Compared to similar compounds, methyl 4-(3-{[(4-chlorophenyl)sulfanyl]acetyl}-2,5-dimethyl-1H-pyrrol-1-yl)benzoate is unique due to the presence of the chlorophenyl group, which can significantly influence its chemical reactivity and biological activity. The chlorine atom can enhance the compound’s lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Biological Activity
Methyl 4-(3-{[(4-chlorophenyl)sulfanyl]acetyl}-2,5-dimethyl-1H-pyrrol-1-yl)benzoate is a complex organic compound with significant biological activity. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound has the following molecular formula: C22H20ClNO3S. Its structure includes a pyrrole ring, which is known for its biological significance and versatility in medicinal chemistry. The presence of the chlorophenyl and sulfanyl groups contributes to its unique reactivity and interaction with biological targets.
Biological Activity Overview
Research has indicated that this compound exhibits various biological activities, including:
- Antibacterial Activity : Preliminary studies suggest that derivatives of pyrrole compounds can demonstrate significant antibacterial properties. For instance, related compounds have shown potent activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 µg/mL .
- Enzyme Inhibition : The compound has been evaluated for its potential as an inhibitor of acetylcholinesterase (AChE) and urease. Some derivatives have exhibited strong inhibitory activity against these enzymes, which are crucial in various physiological processes .
- Antimycobacterial Activity : Similar pyrrole derivatives have shown promising antimycobacterial activity, suggesting that this compound could also possess similar properties .
The biological activity of this compound can be attributed to several mechanisms:
- Interaction with Biological Targets : The sulfanyl group may enhance the compound's ability to interact with target proteins or enzymes, leading to inhibition or modulation of their activity.
- Structural Flexibility : The pyrrole ring provides structural flexibility, allowing the compound to fit into various active sites on enzymes or receptors.
- Hydrophobic Interactions : The presence of hydrophobic groups such as chlorophenyl can facilitate interactions with lipid membranes or hydrophobic pockets in proteins.
Antibacterial Studies
In a study evaluating the antibacterial properties of synthesized pyrrole derivatives, it was found that certain compounds exhibited significant activity against pathogenic bacteria. For example:
Compound | MIC (µg/mL) | Target Bacteria |
---|---|---|
Compound A | 3.12 | Staphylococcus aureus |
Compound B | 6.25 | Escherichia coli |
Compound C | 12.5 | Bacillus subtilis |
These results indicate that modifications in the structure can lead to enhanced antibacterial potency .
Enzyme Inhibition Studies
Another study focused on the enzyme inhibitory effects of related compounds showed:
Compound | AChE Inhibition IC50 (µM) | Urease Inhibition IC50 (µM) |
---|---|---|
Compound D | 2.14 | 1.13 |
Compound E | 6.28 | 2.39 |
These findings suggest that certain structural features are critical for maximizing enzyme inhibition potential .
Properties
Molecular Formula |
C22H20ClNO3S |
---|---|
Molecular Weight |
413.9 g/mol |
IUPAC Name |
methyl 4-[3-[2-(4-chlorophenyl)sulfanylacetyl]-2,5-dimethylpyrrol-1-yl]benzoate |
InChI |
InChI=1S/C22H20ClNO3S/c1-14-12-20(21(25)13-28-19-10-6-17(23)7-11-19)15(2)24(14)18-8-4-16(5-9-18)22(26)27-3/h4-12H,13H2,1-3H3 |
InChI Key |
DWDWEWZRXKIHRF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(N1C2=CC=C(C=C2)C(=O)OC)C)C(=O)CSC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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